

Solubility and stability of N-(2-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(2-Aminophenyl)acetamide**

Cat. No.: **B182732**

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **N-(2-Aminophenyl)acetamide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)acetamide, also known as 2'-aminoacetanilide or o-aminoacetanilide, is an organic compound with the chemical formula C₈H₁₀N₂O.[1][2][3] As an isomer of aminoacetanilide, it serves as a valuable intermediate in the synthesis of various aromatics and heterocyclic compounds, with applications in the pharmaceutical, dye, and pigment industries. [1] Understanding the physicochemical properties of **N-(2-Aminophenyl)acetamide**, particularly its solubility and stability, is critical for its effective use in drug development, chemical synthesis, and formulation.

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of **N-(2-Aminophenyl)acetamide**. It includes detailed experimental protocols for property determination and outlines potential degradation pathways based on its chemical structure.

Physicochemical Properties

N-(2-Aminophenyl)acetamide is a solid compound at room temperature.[1][2] Its structure consists of an acetamide group and an amino group in the ortho position on a benzene ring.

This arrangement allows for intramolecular hydrogen bonding, which can influence its physical properties compared to its meta and para isomers.

Table 1: General Physicochemical Properties of Aminoacetanilide Isomers

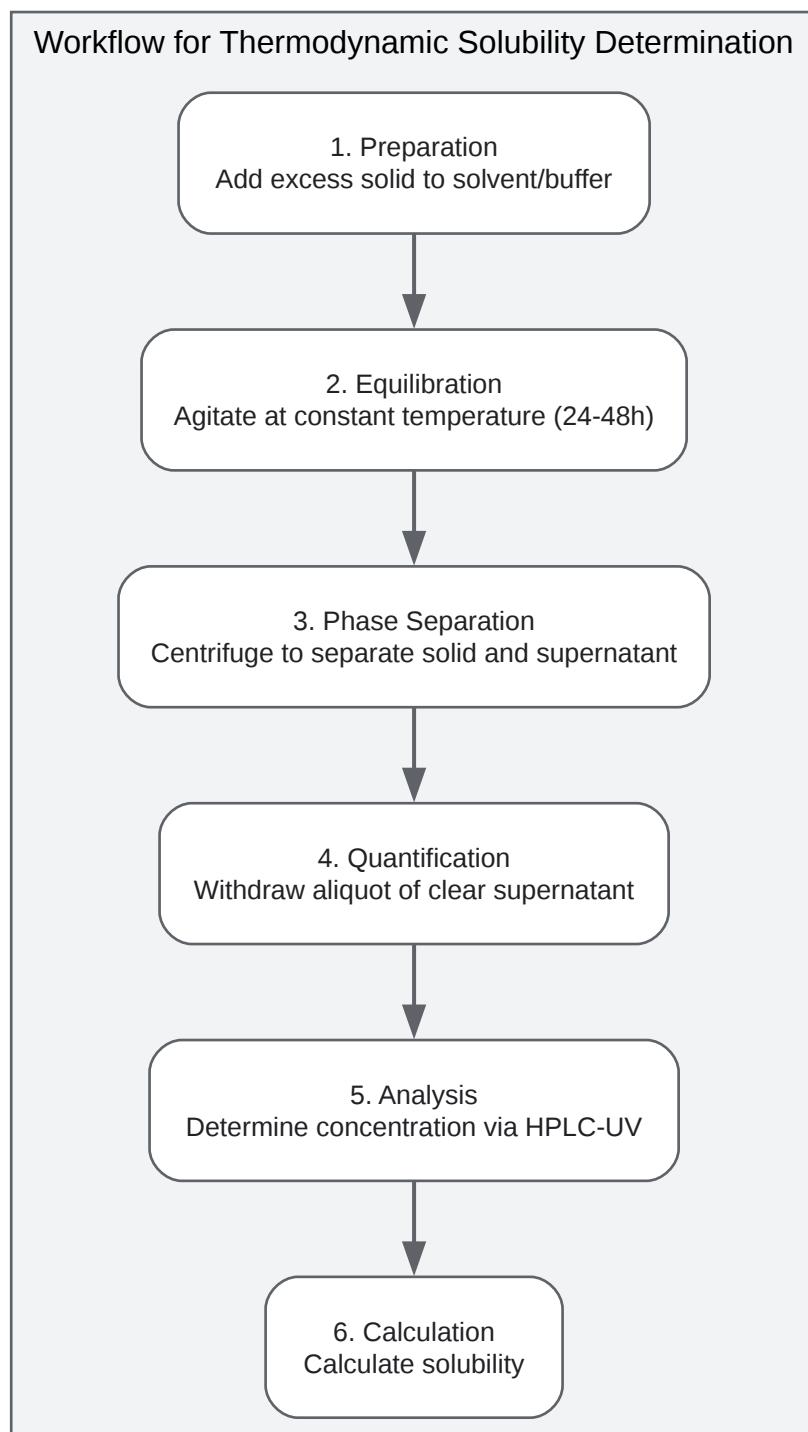
Property	N-(2-Aminophenyl)acetamide (ortho)	N-(3-Aminophenyl)acetamide (meta)	N-(4-Aminophenyl)acetamide (para)
Molecular Formula	C ₈ H ₁₀ N ₂ O	C ₈ H ₁₀ N ₂ O	C ₈ H ₁₀ N ₂ O
Molecular Weight	150.18 g/mol [1][3]	150.18 g/mol [4]	150.18 g/mol [5][6]
Appearance	Yellow colored solid[7]	Slight green colored solid[7]	White to off-white crystalline solid[6][8]
Melting Point	133-137 °C[1]	87-89 °C[7]	164–167 °C[6]
CAS Number	34801-09-7[1][2]	102-28-3[4]	122-80-5[5][6]

Solubility Profile

While specific quantitative solubility data for **N-(2-Aminophenyl)acetamide** is not extensively documented in public literature, its solubility characteristics can be inferred from its structure and data on related compounds. The presence of both a polar amino group and an acetamide group suggests it will have some solubility in polar solvents.

Table 2: Qualitative and Quantitative Solubility Data of Aminoacetanilides

Solvent	N-(2-Aminophenyl)acetamide (ortho)	N-(3-Aminophenyl)acetamide (meta)	N-(4-Aminophenyl)acetamide (para)
Water	Slightly soluble (predicted)	10 to 50 mg/mL at 24 °C[4]	0.1-1 g/100 mL at 25 °C[6]
Alcohols (e.g., Ethanol)	Soluble (predicted)	Soluble (inferred)	Soluble[9]
Ether	Soluble (predicted)	Soluble (inferred)	Soluble[9]


The primary amino group is expected to increase its aqueous solubility compared to its non-aminated analog, acetanilide.[\[10\]](#) However, its overall solubility in water is likely to be limited. Solubility is expected to be pH-dependent due to the basic nature of the aromatic amino group.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[\[10\]](#)

Methodology:

- Preparation: Add an excess amount of solid **N-(2-Aminophenyl)acetamide** to a series of vials, each containing a different solvent or buffer system (e.g., water, phosphate-buffered saline at various pH values, relevant organic solvents).[\[10\]](#)
- Equilibration: Seal the vials and agitate them at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.
- Quantification: Carefully withdraw an aliquot of the clear supernatant.
- Analysis: Determine the concentration of the compound in the supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[\[10\]](#) A UV absorption maximum for the para isomer has been noted at 246 nm, which can be a starting point for method development.[\[11\]](#)
- Calculation: Calculate the solubility based on the measured concentration, correcting for any dilutions made during the process.[\[10\]](#)

[Click to download full resolution via product page](#)

Workflow for Thermodynamic Solubility Determination.

Stability Profile and Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[\[12\]](#)[\[13\]](#)[\[14\]](#) These studies help identify likely degradation products and establish degradation pathways.[\[13\]](#)

The **N-(2-Aminophenyl)acetamide** structure contains two primary sites susceptible to degradation: the amide linkage and the primary aromatic amine.

Table 3: Predicted Stability and Potential Degradation Pathways

Stress Condition	Susceptibility	Primary Degradation Site(s)	Potential Degradation Products
Acidic Hydrolysis	Susceptible, especially with heat	Amide bond	o-Phenylenediamine and acetic acid
Basic Hydrolysis	Susceptible, especially with heat	Amide bond	o-Phenylenediamine and acetate [10]
Oxidation	Susceptible	Primary aromatic amine	Imines, quinone-imines, and colored polymerization products [10]
Photolysis	Potentially susceptible	Aromatic system, amino group	Complex radical-mediated products [10]
Thermal	Generally stable at moderate temperatures	Amine group at high temperatures	Fragmentation products [10]

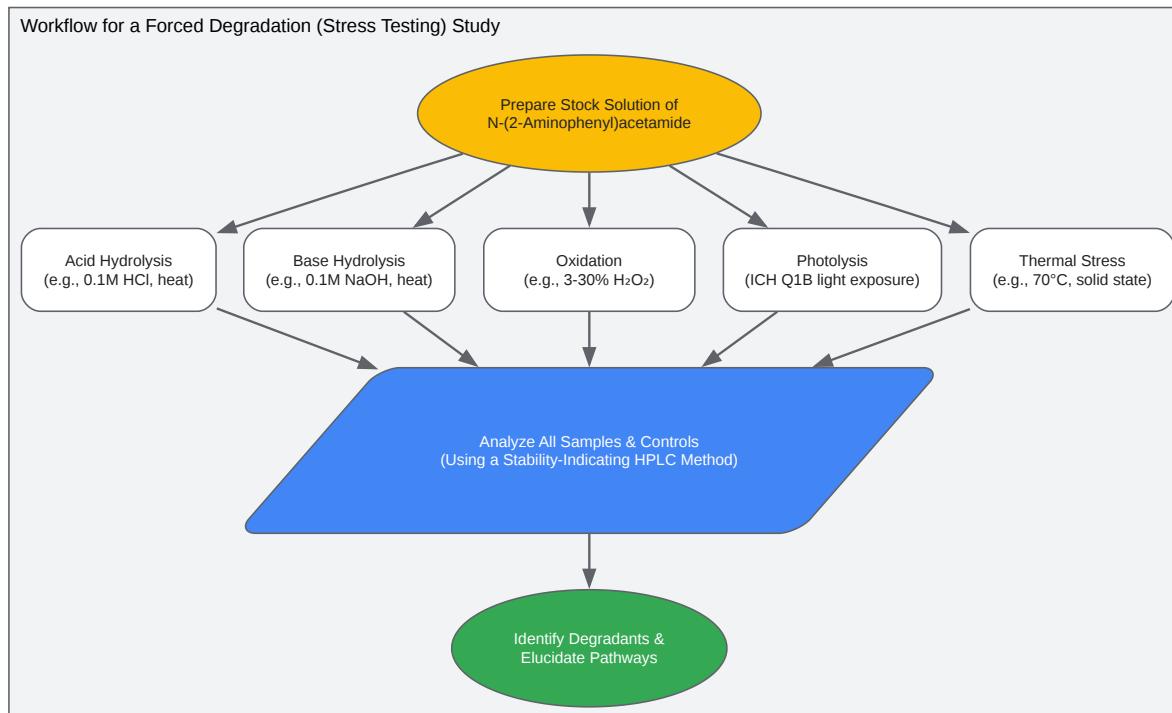
Experimental Protocols: Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the active ingredient to ensure that the analytical methods are capable of detecting the degradants without overwhelming the parent peak.[\[15\]](#)

4.1.1 Hydrolytic Degradation

- Protocol: Dissolve **N-(2-Aminophenyl)acetamide** in solutions of 0.1 M HCl (acidic) and 0.1 M NaOH (basic). Reflux the solutions for a specified period (e.g., 8 hours).[16] If no degradation occurs, stronger conditions (e.g., 1 M acid/base) or longer durations may be used.[16] Neutralize the samples before analysis. Analyze against a control solution in purified water.

4.1.2 Oxidative Degradation

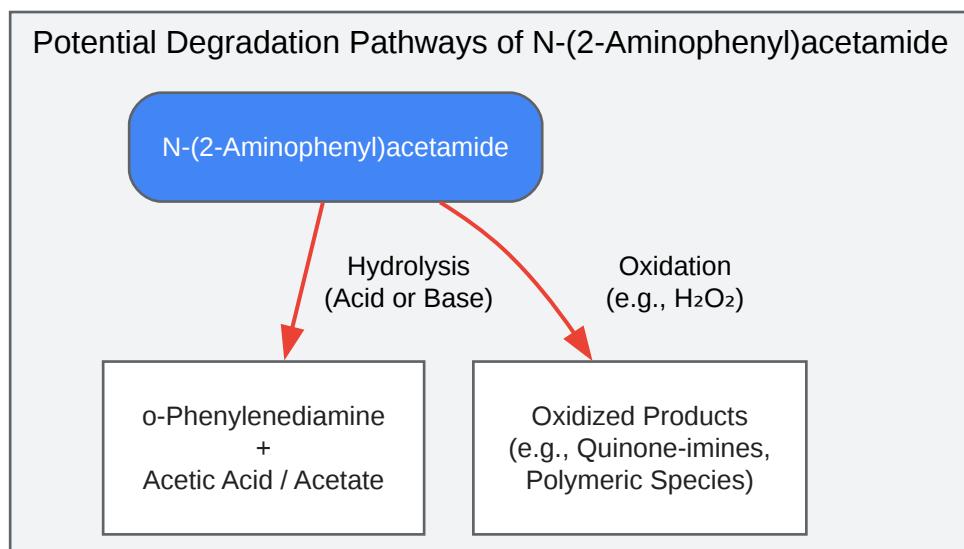

- Protocol: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[10] Store the solution at room temperature for a set period (e.g., 24 hours).[16] Protect from light to prevent confounding photodegradation.

4.1.3 Photolytic Degradation

- Protocol: Expose a solution of the compound, as well as the solid material, to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel set of samples should be protected from light (dark control) to assess the contribution of thermal degradation.[10]

4.1.4 Thermal Degradation

- Protocol: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period. Analyze the sample and compare it to a sample stored at the recommended storage condition.



[Click to download full resolution via product page](#)

Workflow for a Forced Degradation (Stress Testing) Study.

Logical Degradation Pathways

Based on fundamental organic chemistry principles, the primary degradation pathways for **N-(2-Aminophenyl)acetamide** are hydrolysis of the amide bond and oxidation of the amino group.

[Click to download full resolution via product page](#)

Potential Degradation Pathways.

Analytical Methodologies

A robust, stability-indicating analytical method is required to separate and quantify **N-(2-Aminophenyl)acetamide** from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol: Stability-Indicating HPLC Method Development

- Column Selection: A C18 reversed-phase column is a common starting point for a molecule of this polarity.
- Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The pH of the buffer should be optimized to ensure good peak shape and resolution.
- Detector: A UV detector is suitable. A full UV scan of the parent compound should be performed to determine the optimal wavelength for detection. For related compounds, wavelengths around 240-250 nm have been used.[11][17]

- Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Specificity is proven by analyzing samples from forced degradation studies and demonstrating that all degradant peaks are resolved from the main analyte peak.

Conclusion

While specific published data on the solubility and stability of **N-(2-Aminophenyl)acetamide** is limited, a robust understanding can be built from its chemical structure and data from analogous compounds. Its properties are dictated by the amide and primary aromatic amine functional groups. It is predicted to have limited, pH-dependent aqueous solubility and is susceptible to degradation via hydrolysis and oxidation. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to quantitatively determine its solubility and stability profile, which is a prerequisite for its successful application in pharmaceutical development and other scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. N-(2-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 3. o-Aminoacetanilide | C8H10N2O | CID 11149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetamide, N-(4-aminophenyl)- [webbook.nist.gov]
- 6. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ajrconline.org [ajrconline.org]
- 17. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Solubility and stability of N-(2-Aminophenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b182732#solubility-and-stability-of-n-2-aminophenyl-acetamide\]](https://www.benchchem.com/product/b182732#solubility-and-stability-of-n-2-aminophenyl-acetamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

